Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO3 . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where it contributes to the formation of biologically active compounds.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Methoxyethyl group | Pharmaceuticals, agrochemicals |

| N-Boc-4-piperidineacetaldehyde | Boc protecting group | Drug synthesis |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy group | Organic synthesis |

Biological Research

In biological research, this compound is utilized to study the structure-activity relationships of piperidine derivatives. By examining how variations in its structure affect biological activity, researchers can gain insights into the pharmacological properties of related compounds. This application is crucial for drug discovery and development, particularly in understanding interactions with biological targets such as enzymes and receptors.

Medicinal Chemistry

This compound plays a pivotal role as an intermediate in the synthesis of drugs aimed at treating neurological disorders and managing pain. Its derivatives have been explored for their potential to modulate pathways involved in these conditions, making it a key component in developing therapeutic agents .

Industrial Applications

In the chemical industry, this compound is used as a building block for producing specialty chemicals. Its unique properties enable its use in creating functional materials that meet specific performance criteria. The compound's stability and reactivity make it suitable for various applications, including the formulation of coatings, adhesives, and other functional materials.

Case Study 1: Drug Development

A study focused on optimizing piperidine derivatives highlighted the utility of this compound as a precursor for developing potent inhibitors targeting Protein Kinase B (PKB). Modifications to this compound led to enhanced selectivity and bioavailability in cellular assays, demonstrating its significance in cancer therapeutics .

Case Study 2: Agrochemical Synthesis

In agrochemical research, this compound has been employed to synthesize new herbicides with improved efficacy and reduced environmental impact. The methoxyethyl group enhances solubility and bioactivity, which are critical factors in developing effective agricultural chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound.

Comparaison Avec Des Composés Similaires

- N-Boc-4-piperidineacetaldehyde

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Comparison: Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate is unique due to its specific methoxyethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers different steric and electronic effects, making it suitable for specific synthetic applications and biological studies.

Activité Biologique

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (TBMPC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

Chemical Structure and Properties

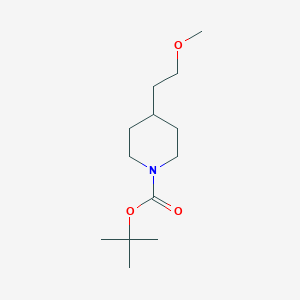

TBMPC is characterized by the following chemical structure:

- Molecular Formula : C13H21NO4

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is known for its versatility in drug design, and a tert-butyl group that enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of TBMPC has been reported through various methods. One notable approach involves the reaction of piperidine derivatives with tert-butyl acrylate and methoxyethyl halides. This method allows for the formation of the desired carboxylate with good yields and purity, facilitating further biological evaluations.

Pharmacological Evaluation

Research indicates that TBMPC exhibits significant biological activities, primarily in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that TBMPC can modulate inflammatory pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. In vitro assays demonstrated that TBMPC can reduce IL-1β levels by approximately 20-30% at concentrations as low as 1 µM, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties. In animal models, TBMPC demonstrated a capacity to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative disorders .

Antimicrobial Activity

TBMPC's antimicrobial properties have been assessed against various bacterial strains. In vitro studies revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages treated with TBMPC showed a concentration-dependent inhibition of pyroptosis (a form of programmed cell death associated with inflammation). At a concentration of 10 µM, TBMPC inhibited pyroptosis by approximately 24.9%, demonstrating its effectiveness in modulating inflammatory responses .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment using murine models of neurodegeneration, TBMPC was administered prior to inducing oxidative stress. The results indicated a significant reduction in neuronal cell death compared to controls, suggesting that TBMPC may have protective effects against neurodegenerative processes .

Summary of Findings

The biological activity of this compound presents promising avenues for therapeutic applications:

Propriétés

IUPAC Name |

tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-8-5-11(6-9-14)7-10-16-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFWLBMPVPCNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621266 | |

| Record name | tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509147-79-9 | |

| Record name | 1,1-Dimethylethyl 4-(2-methoxyethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509147-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.